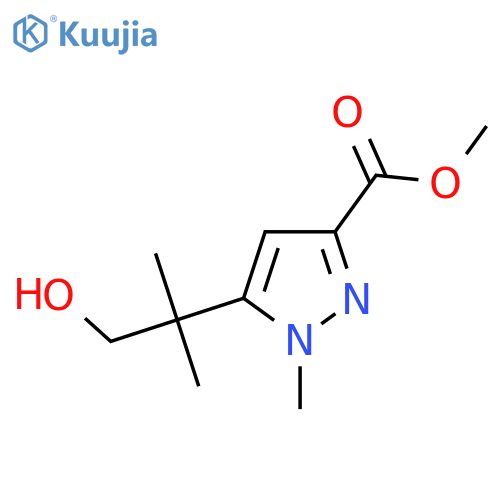

Cas no 2229391-62-0 (methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)

2229391-62-0 structure

商品名:methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

- EN300-1777004

- 2229391-62-0

-

- インチ: 1S/C10H16N2O3/c1-10(2,6-13)8-5-7(9(14)15-4)11-12(8)3/h5,13H,6H2,1-4H3

- InChIKey: VGLLMTIBKOUBAJ-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)C1=CC(C(=O)OC)=NN1C

計算された属性

- せいみつぶんしりょう: 212.11609238g/mol

- どういたいしつりょう: 212.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777004-2.5g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 2.5g |

$3417.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-1g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 1g |

$1742.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-5g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 5g |

$5056.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-10g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 10g |

$7497.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-0.5g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 0.5g |

$1673.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-0.25g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 0.25g |

$1604.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-0.05g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 0.05g |

$1464.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-0.1g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 0.1g |

$1533.0 | 2023-09-20 | ||

| Enamine | EN300-1777004-10.0g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 10g |

$7497.0 | 2023-06-02 | ||

| Enamine | EN300-1777004-5.0g |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229391-62-0 | 5g |

$5056.0 | 2023-06-02 |

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

2229391-62-0 (methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬